[(1-Nitropropyl)sulfanyl]benzene
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Overview
Description
[(1-Nitropropyl)sulfanyl]benzene is an organic compound that features a benzene ring substituted with a nitropropyl group and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Nitropropyl)sulfanyl]benzene typically involves the nitration of propylbenzene followed by the introduction of a sulfanyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the sulfanyl group can be achieved through a nucleophilic substitution reaction using thiol reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and thiolation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[(1-Nitropropyl)sulfanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated benzene derivatives, nitrobenzene derivatives.
Scientific Research Applications
[(1-Nitropropyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1-Nitropropyl)sulfanyl]benzene involves its interaction with molecular targets through its nitro and sulfanyl groups. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- [(1-Nitroethyl)sulfanyl]benzene
- [(1-Nitropropyl)thio]benzene
- [(1-Nitropropyl)sulfanyl]toluene
Uniqueness
[(1-Nitropropyl)sulfanyl]benzene is unique due to the presence of both nitro and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique combination of properties that can be exploited in various applications .
Properties
CAS No. |
112921-74-1 |
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Molecular Formula |
C9H11NO2S |
Molecular Weight |
197.26 g/mol |
IUPAC Name |
1-nitropropylsulfanylbenzene |
InChI |
InChI=1S/C9H11NO2S/c1-2-9(10(11)12)13-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
InChI Key |
MFXODZOIKUZRFG-UHFFFAOYSA-N |
Canonical SMILES |
CCC([N+](=O)[O-])SC1=CC=CC=C1 |
Origin of Product |
United States |
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